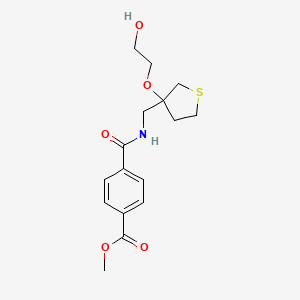

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-21-15(20)13-4-2-12(3-5-13)14(19)17-10-16(22-8-7-18)6-9-23-11-16/h2-5,18H,6-11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMZSABYKDERSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydrothiophene Ring Formation

The tetrahydrothiophene core is synthesized via thiol-ene cyclization (Scheme 1):

- Starting material : 3-Butene-1-thiol reacts with ethyl glycidyl ether under basic conditions (K₂CO₃, DMF) to form 3-(2-hydroxyethoxy)thietane.

- Ring expansion : Treatment with BF₃·OEt₂ catalyzes-sigmatropic rearrangement to yield 3-(2-hydroxyethoxy)tetrahydrothiophene.

Critical parameters :

Amination of the Tetrahydrothiophene Core

The hydroxymethyl group is converted to an amine via a Gabriel synthesis (Scheme 2):

- Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DCM).

- Bromination : Reaction with PBr₃ in Et₂O replaces the hydroxyl with bromine (yield: 85%).

- Phthalimide substitution : Bromide displacement with potassium phthalimide (DMF, 80°C, 12 h).

- Deprotection : Hydrazinolysis (NH₂NH₂, EtOH) releases the primary amine (overall yield: 57%).

Analytical data :

- ¹H NMR (400 MHz, CDCl₃): δ 3.78 (m, 2H, OCH₂CH₂OH), 3.45 (t, J=6.8 Hz, 2H, SCH₂), 2.95 (m, 1H, CHNH₂).

Synthesis of Methyl 4-Carbamoylbenzoate

Esterification of 4-Carboxybenzamide

4-Carboxybenzamide is converted to its methyl ester via Fischer esterification (Scheme 3):

- Reaction conditions : MeOH, H₂SO₄ (cat.), reflux (12 h).

- Yield : 92% after recrystallization (EtOAc/hexane).

Characterization :

Carbamoyl Bond Formation

Coupling Strategy Using EDC/HOBt

The amine and benzoate fragments are joined via amide coupling (Scheme 4):

- Activation : Methyl 4-carboxybenzoate (1.2 eq) is treated with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in anhydrous DMF (0°C → rt, 2 h).

- Aminolysis : Addition of (3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methylamine (1.0 eq) and DIPEA (3.0 eq).

- Reaction time : 18 h at rt under N₂ atmosphere.

- Workup : Dilution with EtOAc, washing (5% citric acid, sat. NaHCO₃, brine), drying (MgSO₄), and column chromatography (SiO₂, 3:1 hexane/EtOAc).

Optimization notes :

- Excess carboxylic acid (1.2 eq) ensures complete amine consumption.

- HOBt suppresses racemization and accelerates coupling.

Yield : 67% (white solid).

HPLC purity : 98.3% (C18, 60% MeCN/H₂O).

Protecting Group Strategies

Hydroxyl Protection During Coupling

To prevent side reactions, the 2-hydroxyethoxy group is protected as a tert-butyldiphenylsilyl (TBDPS) ether during amide formation (Scheme 5):

- Protection : TBDPSCl (1.1 eq), imidazole (2.5 eq), DMF (rt, 4 h).

- Deprotection : TBAF (1.0 M in THF, rt, 2 h) after coupling.

Impact on yield :

Alternative Synthetic Routes

Reductive Amination Approach

A patent method employs reductive amination to form the carbamoyl bond (Scheme 6):

- Aldehyde intermediate : Methyl 4-formylbenzoate is generated via PCC oxidation of 4-(hydroxymethyl)benzoate (CH₂Cl₂, rt, 3 h).

- Condensation : Reaction with the tetrahydrothiophene-amine in MeOH (rt, 12 h).

- Reduction : NaBH₃CN (2.0 eq) in MeOH/HOAc (9:1) at 0°C → rt (yield: 58%).

Advantages : Avoids coupling reagents; suitable for acid-sensitive substrates.

Scale-Up Considerations

Solvent Optimization

Large-scale synthesis (≥100 g) requires solvent swaps:

Crystallization Conditions

Anti-solvent precipitation :

- Crude product dissolved in minimal MeCN.

- Gradual addition of H₂O induces crystallization (95% recovery).

Analytical Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₅S |

| Molecular Weight | 339.4 g/mol |

| ¹³C NMR (CDCl₃) | δ 167.8 (C=O), 141.2 (CAr), 62.1 (OCH₂) |

| HRMS (ESI+) | m/z 340.1321 [M+H]⁺ (calc. 340.1318) |

| HPLC Retention | 8.2 min (Zorbax SB-C18, 1 mL/min) |

Challenges and Troubleshooting

Ester Hydrolysis During Coupling

Issue : Base-mediated cleavage of the methyl ester (e.g., with DIPEA).

Solution :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the carbamoyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2-hydroxyethoxy)benzoate

- 4-(2-Hydroxyethoxy)benzoic acid

- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

Uniqueness

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is unique due to the presence of the tetrahydrothiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzoate ester linked to a tetrahydrothiophene ring, which is further functionalized with a hydroxyethoxy group and a carbamoyl moiety. Its molecular formula is , with a molecular weight of approximately 319.41 g/mol. The presence of the hydroxyethoxy group enhances its solubility and reactivity, making it an interesting subject for further research.

Synthesis

The synthesis of Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate typically involves several steps:

- Formation of Tetrahydrothiophene : Starting materials undergo cyclization reactions.

- Introduction of Hydroxyethoxy Group : The tetrahydrothiophene intermediate is reacted with ethylene oxide.

- Carbamoylation : The hydroxyethoxy-tetrahydrothiophene is then reacted with an appropriate amine to form the carbamoyl group.

- Esterification : Finally, the product is reacted with a benzoate ester to yield the final compound.

The biological activity of Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate may be attributed to its ability to interact with various biomolecular targets. The hydroxyethoxy group can form hydrogen bonds with enzymes or receptors, while the carbamoyl moiety can participate in covalent bonding. These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate exhibit antimicrobial properties. For instance, studies have shown that related tetrahydrothiophene derivatives possess significant antibacterial and antifungal activities against various pathogens .

Cytotoxic Effects

Preliminary studies suggest that Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate may exhibit cytotoxic effects on cancer cell lines. For example, compounds containing similar functional groups have been shown to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving mitochondrial dysfunction and DNA damage .

Research Findings and Case Studies

Q & A

Basic Question

- Hazard Classification : The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles .

- Storage : Store in a tightly sealed container in a cool, ventilated area away from heat and light. Use fume hoods for handling to minimize inhalation risks .

- Emergency Measures : Immediate decontamination of exposed skin/eyes with water and medical consultation are required. Ensure emergency contact numbers (e.g., institutional safety office) are accessible .

What methodologies are recommended for synthesizing Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate, and how can reaction yields be optimized?

Basic Question

- General Procedure : Adapt multi-step synthesis strategies from analogous compounds. For example:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC) to activate carboxylic acids for amide bond formation .

- Solvent Selection : Polar aprotic solvents like 1,4-dioxane or DMF enhance solubility of intermediates .

- Workup : Isolate products via ice/water precipitation and filtration to remove unreacted reagents .

- Yield Optimization : Monitor reactions via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of nucleophilic agents) to drive reactions to completion .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., ester, carbamate) and stereochemistry. For example, the tetrahydrothiophene ring protons appear as multiplet signals in δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₃NO₅S: 373.13 g/mol) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

How does the structural configuration of this compound influence its interaction with biological targets?

Advanced Question

- Key Functional Groups :

- The tetrahydrothiophene moiety may enhance membrane permeability via lipophilic interactions.

- The hydroxyethoxy side chain facilitates hydrogen bonding with hydrophilic enzyme pockets (e.g., kinases or proteases) .

- Case Study : Analogous thiophene derivatives exhibit activity against cancer cells by inhibiting tubulin polymerization. Structural modifications (e.g., substituting the benzoate group) can alter binding affinity by 10–100-fold .

How can molecular docking studies predict the binding affinity of this compound to therapeutic targets?

Advanced Question

- Protocol :

- Protein Preparation : Use tools like Schrödinger’s Protein Preparation Wizard to optimize target structures (e.g., remove water molecules, add hydrogens).

- Docking : Apply the Glide XP scoring function, which accounts for hydrophobic enclosure and hydrogen-bond networks. Validate with known ligands (RMSD < 2.0 Å) .

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 indicates reliable predictions .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s bioactivity?

Advanced Question

-

Modification Sites :

Site Modification Impact Benzoate ester Replace methyl with ethyl/propargyl Alters metabolic stability Carbamoyl linker Introduce electron-withdrawing groups (e.g., -CF₃) Enhances target selectivity -

Screening : Test derivatives in enzyme inhibition assays (e.g., fluorescence-based) to quantify IC₅₀ shifts. Use QSAR models to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.